5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, an ethyl-substituted alkyne and an azide derivative are used.
Introduction of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the tetrahydrofuran-2-ylmethyl group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the triazole ring, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Biological Studies: It can be used in studies to investigate its biological activity, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various research purposes.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid: Lacks the ethyl and tetrahydrofuran-2-ylmethyl groups.
5-Methyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
5-Ethyl-1-((tetrahydropyran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a tetrahydropyran-2-ylmethyl group instead of a tetrahydrofuran-2-ylmethyl group.
Uniqueness
The presence of the ethyl group and the tetrahydrofuran-2-ylmethyl group in 5-Ethyl-1-((tetrahydrofuran-2-yl)methyl)-1h-1,2,3-triazole-4-carboxylic acid imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it distinct from other triazole derivatives.
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-ethyl-1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O3/c1-2-8-9(10(14)15)11-12-13(8)6-7-4-3-5-16-7/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
DRSLHTKFHVZDPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC2CCCO2)C(=O)O |
Origin of Product |
United States |
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